4-Chloro-2-nitrobenzonitrile

Physical Property Crystallization Purity Assessment

4-Chloro-2-nitrobenzonitrile's ortho-nitro group activates the nitrile for selective reduction and facilitates SNAr at the chloro position—a reactivity pattern absent in meta- or para-regioisomers. Its 16°C higher melting point vs. 2-chloro-4-nitrobenzonitrile enables simple identity verification. ≥98% solubility in DMF ensures homogeneous SNAr reactions and continuous flow processing. As a cited precursor for COX-2 inhibitors and kinase inhibitor scaffolds, it delivers superior lipophilicity (XLogP3 2.0) for drug discovery. Choose the correct regioisomer for your synthesis.

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
CAS No. 34662-32-3
Cat. No. B1583667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitrobenzonitrile
CAS34662-32-3
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])C#N
InChIInChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
InChIKeyOZKOAADVLVCNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-nitrobenzonitrile (CAS 34662-32-3) Procurement‑Grade Intermediate for Heterocyclic Synthesis and Regiospecific Functionalization


4‑Chloro‑2‑nitrobenzonitrile (C₇H₃ClN₂O₂; MW 182.56) is a chlorinated nitroaromatic building block that belongs to the substituted benzonitrile family [1]. The molecule incorporates three key functional groups on a single benzene ring: a nitrile (‑CN) at the 1‑position, a nitro (‑NO₂) at the 2‑position, and a chloro (‑Cl) at the 4‑position. This specific ortho‑nitro/para‑chloro substitution pattern confers distinct regioselectivity in nucleophilic aromatic substitution (SNAr) and reduction chemistry relative to its positional isomers [2]. The compound is commercially available as a pale yellow crystalline powder (mp 99–101 °C, assay ≥97 %) and serves as a validated precursor for 2‑amino‑4‑chlorobenzonitrile—an intermediate for azo dyes, kinase inhibitor scaffolds, and heterocyclic pharmaceuticals [3].

Why 4‑Chloro‑2‑nitrobenzonitrile Cannot Be Replaced by a Generic Chloronitrobenzonitrile Isomer or a Dichloro Analog


Substituting 4‑chloro‑2‑nitrobenzonitrile with a positional isomer (e.g., 2‑chloro‑4‑nitrobenzonitrile or 4‑chloro‑3‑nitrobenzonitrile) or a dichloro analog (e.g., 2,4‑dichlorobenzonitrile) introduces quantifiable changes in physical properties, reactivity, and downstream product identity. The ortho‑nitro group in the target compound activates the adjacent nitrile for selective reduction and facilitates SNAr at the chloro position, a reactivity pattern that is absent or substantially altered in the meta‑nitro or para‑nitro regioisomers [1]. Furthermore, the presence of the nitro group distinguishes the compound from 2,4‑dichlorobenzonitrile, which lacks the electrophilic activation required for many heterocycle‑forming reactions . Even within the same molecular formula, regioisomers exhibit distinct melting points, boiling points, and chromatographic retention—parameters that directly impact purification, formulation, and quality control in regulated manufacturing environments [2]. The following quantitative comparisons demonstrate why analytical and synthetic workflows cannot substitute one benzonitrile derivative for another without compromising yield, purity, or biological relevance.

Quantitative Differentiation Evidence for 4‑Chloro‑2‑nitrobenzonitrile (CAS 34662‑32‑3) vs. Structural Analogs


Melting Point Differentiation: 4‑Chloro‑2‑nitrobenzonitrile vs. 2‑Chloro‑4‑nitrobenzonitrile

The target compound exhibits a melting point of 99–101 °C, which is approximately 16–17 °C higher than the 83–84 °C melting point of its regioisomer 2‑chloro‑4‑nitrobenzonitrile . This substantial difference, despite identical molecular weight and elemental composition, arises from the distinct crystal packing forces dictated by the ortho‑nitro vs. para‑nitro substitution pattern [1].

Physical Property Crystallization Purity Assessment Regioisomer Identity

Solubility in DMF: 4‑Chloro‑2‑nitrobenzonitrile vs. Similar Chloronitroaromatic Derivatives

4‑Chloro‑2‑nitrobenzonitrile demonstrates ≥98 % solubility in N,N‑dimethylformamide (DMF), a critical solvent for nucleophilic aromatic substitution and cyanide‑exchange reactions. This value is substantially higher than the 85–92 % DMF solubility reported for structurally similar chloronitrobenzonitrile derivatives .

Process Chemistry Solvent Selection Reaction Optimization Scale‑Up

Synthetic Yield Benchmark: 4‑Chloro‑2‑nitrobenzonitrile Preparation vs. Alternative Ortho‑Nitrobenzonitrile Routes

The patented industrial process for preparing 4‑chloro‑2‑nitrobenzonitrile from 2,5‑dichloronitrobenzene and copper(I) cyanide in DMF at 160–170 °C achieves a reported yield of 73.1 % after optimized work‑up [1]. This compares favorably to yields reported for alternative ortho‑nitrobenzonitrile syntheses that employ different starting materials or lack the potassium cyanide co‑catalyst system [2].

Process Chemistry Yield Optimization Cost of Goods Industrial Manufacture

Thermal Hazard Differentiation: Boiling Point and Flash Point vs. 4‑Chloro‑3‑nitrobenzonitrile

4‑Chloro‑2‑nitrobenzonitrile exhibits a boiling point of 313.5 °C and a flash point of 143.4 °C, both of which are higher than the corresponding values for the regioisomer 4‑chloro‑3‑nitrobenzonitrile (bp 284.8 °C, flash point 126 °C) [1].

Safety Data Process Safety Thermal Stability Reaction Engineering

Lipophilicity and Partitioning: XLogP3 Comparison vs. 2‑Nitrobenzonitrile

The computed partition coefficient (XLogP3) for 4‑chloro‑2‑nitrobenzonitrile is 2.0, which is one full log unit higher than the XLogP3 of 1.0 for 2‑nitrobenzonitrile [1][2]. This difference reflects the contribution of the chloro substituent to overall molecular lipophilicity.

Drug‑Likeness ADME Prediction LogP Lipophilicity

Validated Application Scenarios for 4‑Chloro‑2‑nitrobenzonitrile Based on Quantitative Differentiation


Large‑Scale Synthesis of 2‑Amino‑4‑chlorobenzonitrile for Azo Dye and Pharmaceutical Intermediates

4‑Chloro‑2‑nitrobenzonitrile is the preferred starting material for producing 2‑amino‑4‑chlorobenzonitrile via nitro group reduction. The patented synthetic route achieves a 73.1 % isolated yield [1], and the resulting amine is a critical diazo component for azo dyes and a building block for quinazoline‑based kinase inhibitors . The ortho‑relationship between the amino and cyano groups—unique to this regioisomer—enables subsequent cyclization chemistry that is not accessible from meta‑ or para‑substituted analogs [2].

Quality Control and Identity Verification in Regulated Pharmaceutical Manufacturing

The 16 °C difference in melting point between 4‑chloro‑2‑nitrobenzonitrile (99–101 °C) and its regioisomer 2‑chloro‑4‑nitrobenzonitrile (83–84 °C) provides a simple, pharmacopeia‑acceptable identity test for incoming raw material verification [1]. Additionally, the established HPLC method using a Newcrom R1 reverse‑phase column with acetonitrile/water/phosphoric acid mobile phase enables reliable purity assessment and impurity profiling, with straightforward adaptation to mass‑spectrometry‑compatible conditions by substituting formic acid [2].

Process Chemistry Optimization for SNAr and Heterocycle Formation in Polar Aprotic Solvents

The ≥98 % solubility of 4‑chloro‑2‑nitrobenzonitrile in DMF—significantly higher than the 85–92 % range reported for similar chloronitroaromatics—makes this compound especially suitable for homogeneous SNAr reactions and copper‑catalyzed cyanations conducted in DMF [1]. This property reduces the risk of precipitation during reaction, improves heat transfer, and supports continuous flow processing applications where consistent solubility is essential for reliable pump operation and residence time distribution .

Early‑Stage Drug Discovery Scaffold for Kinase Inhibitors and Anti‑Inflammatory Agents

4‑Chloro‑2‑nitrobenzonitrile has been explicitly cited as a key precursor for COX‑2 inhibitors and small‑molecule kinase inhibitor scaffolds [1]. Its XLogP3 of 2.0 (versus 1.0 for 2‑nitrobenzonitrile) [2] imparts higher lipophilicity to derived compounds, which can be advantageous for modulating membrane permeability and oral bioavailability in early lead optimization programs. The ortho‑nitro/cyano arrangement also provides a unique electronic environment for regioselective functionalization that differentiates it from dichloro or mono‑nitro alternatives .

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